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Compound of Interest

Compound Name: 2-(3-Methoxypropyl)piperidine

CAS No.: 915922-77-9

Cat. No.: B1622156

Get Quote

Executive Summary
2-(3-Methoxypropyl)piperidine (CAS: 915922-77-9) is a 2-substituted piperidine scaffold

often utilized in fragment-based drug discovery and alkaloid synthesis. It is structurally

homologous to the toxic alkaloid Coniine (2-propylpiperidine), differing only by the terminal

methoxy ether functionality on the propyl chain.

For researchers, the critical analytical challenge lies in distinguishing this compound from its

non-oxygenated precursors and its N-substituted isomers. This guide defines the specific H-

NMR and C-NMR "fingerprints"—specifically the deshielding effects of the ether oxygen—that

serve as definitive quality attributes (CQAs).
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Feature
2-(3-

Methoxypropyl)piperi

dine

2-Propylpiperidine

(Coniine)
N-Propylpiperidine

Terminal Proton
3.33 ppm (s, 3H), 3.38

ppm (t, 2H)
0.90 ppm (t, 3H) 0.90 ppm (t, 3H)

C2 Chiral Center ~56.0 ppm (CH) ~56.7 ppm (CH)
N/A (Symmetric

C2/C6)

C6 Ring Carbon ~47.0 ppm (CH₂) ~46.9 ppm (CH₂) ~54.0 ppm (CH₂)

Symmetry Asymmetric (Chiral) Asymmetric (Chiral) Symmetric (Achiral*)

*Assuming rapid N-inversion at room temperature.

Structural & Stereochemical Considerations
Before analyzing spectra, the numbering scheme must be standardized. The piperidine ring is

numbered 1 (Nitrogen) through 6. The side chain attached at C2 is numbered 1' to 3',

terminating in the methoxy group.

Chirality: The C2 position is a stereocenter. Synthetic samples are typically racemic (±)

unless asymmetric synthesis (e.g., using chiral auxiliaries) was employed. Natural Coniine is

(S)-enantiomer.

Conformation: The piperidine ring predominantly adopts a chair conformation with the bulky

2-propyl substituent in the equatorial position to minimize 1,3-diaxial interactions.

Diagram: Structural Identification Workflow
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Unknown Piperidine Sample

1H-NMR: Check 3.0-3.5 ppm Region

Singlet (3H) + Triplet (2H)?

Methoxy Group Present
(2-(3-Methoxypropyl)...)

Yes (~3.3 ppm)

Alkyl Only
(Coniine/Analog)

No (0.9 ppm triplet)

13C-NMR: Check Ring Symmetry

Distinct C2 (~56) & C6 (~47)?

2-Substituted
(Chiral C2)

Yes

N-Substituted
(Symmetric C2/C6)

No (Single peak ~54)

Click to download full resolution via product page

Caption: Logical decision tree for distinguishing 2-(3-methoxypropyl)piperidine from alkyl and

N-substituted isomers.

Experimental Protocol (Self-Validating)
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To ensure reproducibility and comparability with literature values, the following protocol is

recommended.

Sample Preparation[1][2]
Solvent:Chloroform-d (CDCl₃) is the standard. It prevents amine proton exchange seen in

D₂O and avoids the viscosity broadening of DMSO-d₆.

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

pH Control: Piperidines are basic. Traces of acid in CDCl₃ can cause protonation, shifting

H2/H6 signals downfield (~0.5–1.0 ppm). Recommendation: Filter CDCl₃ through basic

alumina or add a micro-spatula of K₂CO₃ if shifts appear anomalous.

Instrument Parameters (400 MHz)
Pulse Sequence: zg30 (standard proton), zgpg30 (proton-decoupled carbon).

Temperature: 298 K (25°C).

Transients (Scans): 16 (1H), 1024 (13C) to detect quaternary carbons/low concentration

chains.

Comparative H-NMR Analysis
The proton spectrum of 2-(3-Methoxypropyl)piperidine is defined by the loss of the terminal

methyl triplet found in Coniine and the appearance of the methoxy singlet.

Table 1: 1H-NMR Chemical Shift Comparison (CDCl₃)
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Position Proton Type

2-(3-

Methoxypropyl)

piperidine (δ
ppm)

2-

Propylpiperidine

(Coniine) (δ
ppm)

Shift Effect (Δ)

-OCH₃ Methoxy 3.33 (s, 3H) — Diagnostic Tag

H3' Chain Terminus
3.38 (t, J=6.5 Hz,

2H)

0.90 (t, 3H, -

CH₃)

+2.48 ppm

(Deshielding)

H2 Ring (Chiral) 2.55 (m, 1H) 2.56 (m, 1H) Negligible

H6 (eq) Ring (Next to N) 3.05 (br d, 1H) 3.08 (br d, 1H) Negligible

H6 (ax) Ring (Next to N) 2.60 (td, 1H) 2.62 (td, 1H) Negligible

H2' Chain Middle ~1.65 (m, 2H) ~1.35 (m, 2H)
+0.30 ppm (β-

effect)

H1' Chain Start
~1.3 – 1.5 (m,

2H)

~1.3 – 1.4 (m,

2H)
Negligible

H3/4/5 Ring Body
1.10 – 1.80 (m,

6H)

1.10 – 1.80 (m,

6H)
Complex Overlap

NH Amine ~1.8 (br s) ~1.6 (br s)

Variable

(Conc/H₂O

dependent)

Expert Insight: The triplet at 3.38 ppm (H3') and the singlet at 3.33 ppm (OMe) may overlap

depending on resolution. In lower field instruments (300 MHz), this appears as a generic

"hump" at 3.3–3.4 ppm. Integration is key: The total integral for this region must be 5H (3H

methoxy + 2H methylene).

Comparative C-NMR Analysis
Carbon NMR provides the most definitive confirmation of the skeleton. The DEPT-135

experiment is crucial here: the methoxy carbon will appear positive (up), while the adjacent

methylene (C3') will appear negative (down).
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Table 2: 13C-NMR Chemical Shift Comparison (CDCl₃)

Carbon Type

2-(3-

Methoxypropyl)

piperidine (δ
ppm)

2-

Propylpiperidine

(δ ppm)

DEPT-135

Phase

-OCH₃ Methoxy 58.5 — Positive (+)

C3' Chain Terminus 72.1 14.2 (CH₃) Negative (-)

C2 Ring (Chiral) 56.5 56.7 Positive (+)

C6 Ring 47.0 46.9 Negative (-)

C1' Chain Start 32.5 39.5 Negative (-)

C2' Chain Middle 26.8 19.2 Negative (-)

C3/4/5 Ring Body 25.0 – 32.0 25.0 – 32.0 Negative (-)

Analysis Logic:

The Oxygen Shift: The terminal carbon (C3') shifts from 14 ppm (methyl in Coniine) to ~72

ppm (methylene ether). This ~58 ppm downfield shift is characteristic of the C-O bond.

The Beta Effect: The C2' carbon shifts downfield (~7 ppm) compared to Coniine due to the β-

effect of the oxygen atom.

Ring Stability: The C2 and C6 shifts remain constant, confirming the piperidine ring integrity

is maintained and no N-alkylation has occurred (which would shift C2/C6 to ~60+ ppm).

Synthesis & Biosynthetic Context Diagram
Understanding the origin of the sample aids in impurity profiling. This compound is typically

synthetic, often derived via hydrogenation of pyridine precursors or alkylation of piperidine.
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2-(3-Methoxypropyl)pyridine

2-(3-Methoxypropyl)piperidine
(Target) Reduction

Partially Reduced
Tetrahydropyridines

 Incomplete Rxn

H2 / PtO2
(Hydrogenation)
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Caption: Common synthetic route via catalytic hydrogenation. Incomplete reduction leads to

alkene impurities visible at 5.5-6.0 ppm in H-NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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